- Transition metal-free direct C-H trifluoromethyltion of (hetero)arenes with Togni's reagent, Tetrahedron Letters, 2020, 61(9),

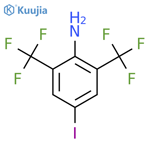

Cas no 97760-97-9 (4-Iodo-2-trifluoromethylaniline)

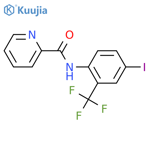

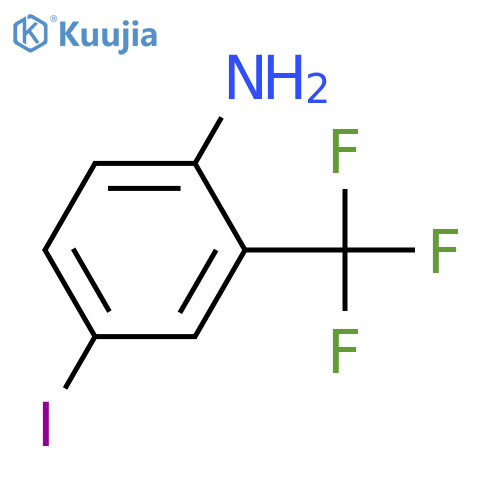

97760-97-9 structure

Produktname:4-Iodo-2-trifluoromethylaniline

4-Iodo-2-trifluoromethylaniline Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-Amino-5-iodobenzotrifluoride

- 4-iodo-2-(trifluoromethyl)aniline

- 4-iodo-2-trifluoromethyl-aniline

- 4-Iodo-2-trifluoroMethylaniline

- 4-iodo-2-trifluoromethylphenylamine

- Benzenamine, 4-iodo-2-(trifluoromethyl)-

- PubChem2772

- MAJKZNONEQIIGP-UHFFFAOYSA-N

- 2-(Trifluoromethyl)-4-iodoaniline

- SBB051746

- 4-Iodo-2-trifluoromethyl-phenylamine

- 4-iodo-2-(trifluoromethyl)phenylamine

- 4-iodo-2-(trifluoromethyl)ben

- 4-Iodo-2-(trifluoromethyl)benzenamine (ACI)

- MFCD04972657

- SCHEMBL786516

- SB82334

- AC-26140

- DTXSID40391101

- AKOS000111256

- SY024083

- CS-0041150

- PS-7183

- EN300-339400

- 97760-97-9

- 4-Iodo-2-trifluoromethylaniline

-

- MDL: MFCD04972657

- Inchi: 1S/C7H5F3IN/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3H,12H2

- InChI-Schlüssel: MAJKZNONEQIIGP-UHFFFAOYSA-N

- Lächelt: FC(C1C(N)=CC=C(I)C=1)(F)F

Berechnete Eigenschaften

- Genaue Masse: 286.94200

- Monoisotopenmasse: 286.942

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 0

- Komplexität: 159

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- XLogP3: 2.8

- Topologische Polaroberfläche: 26

- Tautomerzahl: nichts

Experimentelle Eigenschaften

- Farbe/Form: No data avaiable

- Dichte: 1.948

- Schmelzpunkt: No data available

- Siedepunkt: 262 ºC

- Flammpunkt: 112 ºC

- Brechungsindex: 1.57

- PSA: 26.02000

- LogP: 3.47340

- Dampfdruck: No data available

4-Iodo-2-trifluoromethylaniline Sicherheitsinformationen

- Signalwort:warning

- Gefahrenhinweis: Irritant

-

Warnhinweis:

P264 nach der Behandlung gründlich waschen

p280 Schutzhandschuhe und Schutzkleidung tragen Schutzmasken tragen

p305, wenn in den Augen

p351 sorgfältig mit Wasser für einige Minuten abspülen

p338 Kontaktlinsen entfernen (falls vorhanden) und einfach zu bedienen sind, weiter spülen

p337, wenn die Augenreizung anhält

p313 ärztlichen Rat einholen - Code der Gefahrenkategorie: 20/21/22-36/37/38

- Sicherheitshinweise: S26; S36/37/39

-

Identifizierung gefährlicher Stoffe:

- Risikophrasen:R20/21/22

- Lagerzustand:Lagern bei 4° C, -4° C ist besser

- Gefahrenklasse:IRRITANT

4-Iodo-2-trifluoromethylaniline Zolldaten

- HS-CODE:2921420090

- Zolldaten:

China Zollkodex:

2921420090Übersicht:

2921420090 Andere Anilinderivate und ihre Salze. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

HS:2921420090 Anilinderivate und ihre Salze MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%

4-Iodo-2-trifluoromethylaniline Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013033537-250mg |

4-Iodo-2-(trifluoromethyl)aniline |

97760-97-9 | 97% | 250mg |

$499.20 | 2023-08-31 | |

| Enamine | EN300-339400-0.5g |

4-iodo-2-(trifluoromethyl)aniline |

97760-97-9 | 95.0% | 0.5g |

$465.0 | 2025-03-18 | |

| Enamine | EN300-339400-0.25g |

4-iodo-2-(trifluoromethyl)aniline |

97760-97-9 | 95.0% | 0.25g |

$447.0 | 2025-03-18 | |

| TRC | I724785-250mg |

4-Iodo-2-trifluoromethylaniline |

97760-97-9 | 250mg |

$75.00 | 2023-05-18 | ||

| Apollo Scientific | PC2012-1g |

2-Amino-5-iodobenzotrifluoride |

97760-97-9 | 97% | 1g |

£15.00 | 2025-02-21 | |

| eNovation Chemicals LLC | K89870-1g |

2-Amino-5-iodobenzotrifluoride |

97760-97-9 | 97% | 1g |

$130 | 2024-05-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NE288-20g |

4-Iodo-2-trifluoromethylaniline |

97760-97-9 | 98% | 20g |

455.0CNY | 2021-08-04 | |

| TRC | I724785-500mg |

4-Iodo-2-trifluoromethylaniline |

97760-97-9 | 500mg |

$87.00 | 2023-05-18 | ||

| Chemenu | CM118469-25g |

4-Iodo-2-(trifluoromethyl)aniline |

97760-97-9 | 95+% | 25g |

$54 | 2024-07-18 | |

| Alichem | A013033537-1g |

4-Iodo-2-(trifluoromethyl)aniline |

97760-97-9 | 97% | 1g |

$1519.80 | 2023-08-31 |

4-Iodo-2-trifluoromethylaniline Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, 75 °C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Catalysts: Fluorescein Solvents: Dimethylformamide , Water ; 4 h, rt

1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ; 2 h, 35 °C

1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ; 2 h, 35 °C

1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ; 2 h, 35 °C

1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ; 2 h, 35 °C

Referenz

- Method for preparation of trifluoromethylated aniline compoundsPreparation method of trifluoromethyl aromatic amineNickel-Catalyzed Direct C-H Trifluoromethylation of Free Anilines with Togni's Reagent, China, 2018, 20(13), 3732-3735

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Silver fluoride Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 5 min, -10 °C → rt

2.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt

3.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

2.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt

3.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

Referenz

- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 30 °C → 50 °C; 50 °C → 40 °C

1.2 < 60 °C; 2 h, 50 - 60 °C

1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 2 h, 50 °C

1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 2 h, 50 °C

1.2 Reagents: Water

1.2 < 60 °C; 2 h, 50 - 60 °C

1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 2 h, 50 °C

1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 2 h, 50 °C

1.2 Reagents: Water

Referenz

- Synthesis of tradinterol hydrochlorideAn improved synthesis of trantinterolA process for preparing benzeneethanol derivatives, Zhongguo Yaowu Huaxue Zazhi, 2012, 22(4), 282-285

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

Referenz

- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, 75 °C

Referenz

- Transition metal-free direct C-H trifluoromethyltion of (hetero)arenes with Togni's reagent, Tetrahedron Letters, 2020, 61(9),

Synthetic Routes 7

Reaktionsbedingungen

1.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt

2.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

2.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

Referenz

- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate , Iodobenzene diacetate Catalysts: Propanoic acid, 2,2-dimethyl-, silver(1+) salt (1:1) Solvents: 1,4-Dioxane ; 24 h, 80 °C

Referenz

- Silver-Catalyzed Trifluoromethylation of ortho CH Bonds in Anilines, ChemistrySelect, 2020, 5(39), 12148-12150

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, 75 °C

Referenz

- Transition metal-free direct C-H trifluoromethyltion of (hetero)arenes with Togni's reagent, Tetrahedron Letters, 2020, 61(9),

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: 1,2-Dichloroethane ; 24 h, rt

Referenz

- Visible-light-mediated direct perfluoroalkylation and trifluoromethylation of free anilines, Tetrahedron Letters, 2017, 58(41), 3939-3941

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Potassium persulfate Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ; 12 h, 50 °C; 50 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.1 Reagents: Potassium persulfate Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ; 12 h, 50 °C

2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt

2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.1 Reagents: Potassium persulfate Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ; 12 h, 50 °C

2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt

2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Referenz

- Coordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of AnilinesCoordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of Anilines, ChemCatChem, 2018, 10(5), 965-970

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Potassium acetate , 1-(Acetyloxy)-1,2-benziodoxol-3(1H)-one Solvents: Acetonitrile ; 1 h, 80 °C; 12 h, 80 °C

Referenz

- Method for synthesizing 2-aminotrifluoromethylbenzene and its derivative, China, , ,

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Referenz

- Coordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of Anilines, ChemCatChem, 2018, 10(5), 965-970

4-Iodo-2-trifluoromethylaniline Raw materials

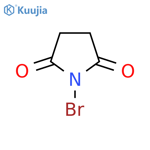

- 2,5-Pyrrolidinedione, 1-(trifluoromethyl)-

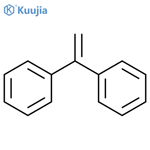

- 1,1-Diphenylethylene

- SILVER, (TRIFLUOROMETHYL)-

- Sodium Triflinate

- Togni’s Reagent

- N-[4-Iodo-2-(trifluoromethyl)phenyl]-2-pyridinecarboxamide

- Trifluoroiodomethane

- N-(4-Iodophenyl)-2-pyridinecarboxamide

- 1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one

- trimethyl(trifluoromethyl)silane

- N-Bromosuccinimide

- Butylated hydroxytoluene

- 4-Iodoaniline

4-Iodo-2-trifluoromethylaniline Preparation Products

4-Iodo-2-trifluoromethylaniline Verwandte Literatur

-

2. Book reviews

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

97760-97-9 (4-Iodo-2-trifluoromethylaniline) Verwandte Produkte

- 63929-84-0(Benzene, 1-(1-ethylpropoxy)-2-nitro-)

- 2228733-31-9(2-(4-hydroxy-3,5-dimethylphenyl)propanal)

- 953881-98-6(1-(3-bromophenyl)methyl-1,4-diazepane)

- 1092400-79-7(4-5-(Chloromethyl)-1,2,4-oxadiazol-3-ylbenzoic Acid)

- 2228699-97-4(O-{2-5-(4-fluorophenyl)furan-2-ylpropan-2-yl}hydroxylamine)

- 1841350-35-3((1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride)

- 1306694-47-2(1-(2,5-difluorobenzyl)-1H-indole-3-carboxylic acid)

- 1261946-22-8(3-(2-Chloro-5-hydroxyphenyl)-2-methylbenzoic acid)

- 2171955-99-8(4-(5-oxooxolan-3-yl)benzoic acid)

- 2229165-10-8(2-(3-methoxypyridin-2-yl)propanal)

Empfohlene Lieferanten

Zouping Mingyuan Import and Export Trading Co., Ltd

Gold Mitglied

CN Lieferant

Reagenz

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Gold Mitglied

CN Lieferant

Großmenge

BIOOKE MICROELECTRONICS CO.,LTD

Gold Mitglied

CN Lieferant

Reagenz

Zhangzhou Sinobioway Peptide Co.,Ltd.

Gold Mitglied

CN Lieferant

Reagenz

Henan Dongyan Pharmaceutical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge